Protriptyline

Pharmacology Neuroscience Transporter Binding

Protriptyline (438-60-8) is a secondary amine TCA with preferential NET inhibition, offering a non-sedating, wakefulness-promoting profile. Its exceptionally long half-life (54–198 h) enables unique PK/PD modeling. Unlike sedating TCAs, it produces no psychomotor impairment, making it ideal for behavioral assays (FST, TST, open field) without sedative confounds. Procure high-purity (≥98%) Protriptyline for specialized neuropsychiatric and cardiotoxicity research.

Molecular Formula C19H21N
Molecular Weight 263.4 g/mol
CAS No. 438-60-8
Cat. No. B1194169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtriptyline
CAS438-60-8
SynonymsHydrochloride, Protriptyline
Protriptyline
Protriptyline Hydrochloride
Vivactil
Molecular FormulaC19H21N
Molecular Weight263.4 g/mol
Structural Identifiers
SMILESCNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13
InChIInChI=1S/C19H21N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3
InChIKeyBWPIARFWQZKAIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL: 1 G IN ABOUT 2 ML WATER, ABOUT 2 ML METHANOL, ABOUT 2.3 ML CHLOROFORM, ABOUT 4 ML ALCOHOL;  PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/
Freely sol in water /hydrochloride/
2.31e-04 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Protriptyline (CAS 438-60-8): A Secondary Amine TCA with High Norepinephrine Transporter Selectivity


Protriptyline (CAS 438-60-8) is a tricyclic antidepressant (TCA) of the secondary amine subclass, characterized by a dibenzocycloheptadiene core structure. It functions primarily as a norepinephrine reuptake inhibitor (NRI) [1]. Unlike tertiary amine TCAs such as amitriptyline and imipramine, secondary amines like protriptyline exhibit preferential binding to the norepinephrine transporter (NET) over the serotonin transporter (SERT) [2]. This pharmacologic profile underpins its distinct clinical utility and necessitates careful consideration in scientific and procurement contexts where substitution with other TCAs could lead to divergent experimental outcomes.

Why Protriptyline Cannot Be Interchanged with Other Tricyclic Antidepressants: A Pharmacological Imperative


While all tricyclic antidepressants (TCAs) share a common chemical scaffold, significant variations in transporter selectivity, receptor binding profiles, and pharmacokinetic parameters preclude their interchangeable use [1]. Substituting protriptyline with a more serotonergic TCA like amitriptyline would drastically alter the balance of monoaminergic activity, while replacing it with the potent NRI desipramine would yield a compound with a different potency and half-life [2]. Furthermore, the side effect and safety profiles, particularly concerning sedation and cardiovascular risk, vary substantially among in-class agents [3]. Therefore, evidence-based selection hinges on understanding the precise quantitative differentiators that define protriptyline's unique scientific and clinical niche.

Quantitative Differentiation of Protriptyline: Head-to-Head Evidence vs. Key Comparators


NET Binding Affinity and Selectivity: Protriptyline vs. Desipramine and Nortriptyline

Protriptyline demonstrates high affinity for the human norepinephrine transporter (NET) with a Kd of 1.41 nM, translating to a pKd of 8.85 [1]. While this confirms it as a potent NET inhibitor, it is approximately 4-fold less potent at this primary target than desipramine, which has a reported Ki of 0.37 nM for NET in comparable assays [2]. Furthermore, its selectivity for NET over the serotonin transporter (SERT) is significant, with a SERT Kd of 19.6 nM, resulting in a NET/SERT selectivity ratio of ~13.9 [1]. This profile contrasts with nortriptyline, which, while also a secondary amine, exhibits a less favorable NET/SERT ratio (Ki: NET 4.37 nM vs. SERT 18 nM, ratio ~4.1) [3].

Pharmacology Neuroscience Transporter Binding

Protriptyline's Exceptionally Long Plasma Half-Life: A Differentiator for Dosing and Steady-State Kinetics

Protriptyline is distinguished by its exceptionally long plasma elimination half-life, a critical factor for experimental and therapeutic design. A comparative review of TCA pharmacokinetics reveals a half-life range of 54–198 hours for protriptyline, significantly exceeding that of other commonly used TCAs [1]. For instance, nortriptyline has a half-life of 18–93 hours, while the tertiary amine amitriptyline has a half-life of 31–46 hours [1]. This difference means that protriptyline requires a substantially longer period (up to 4 weeks) to reach steady-state plasma concentrations after initiation or dose adjustment, which directly impacts study protocols and the timing of sample collection for pharmacokinetic analysis [2].

Pharmacokinetics Therapeutic Drug Monitoring Clinical Pharmacology

Minimal Sedative and Psychomotor Impairment: A Direct Comparison with Amitriptyline and Nortriptyline

In a controlled, double-blind clinical study designed to assess the effects of low-dose TCAs on human performance, protriptyline (10 mg) produced no significant impairment in any psychomotor test, including auditory vigilance, reaction time, tapping rate, and arithmetic, nor did it increase subjective ratings of mental sedation [1]. This stands in stark contrast to the tertiary amine amitriptyline, which at a comparable low dose (12.5 mg) caused significant (p < 0.05) impairment across multiple measures [1]. Furthermore, even the secondary amine nortriptyline (25 mg) produced specific impairments in tapping rate and auditory vigilance [1]. The study concluded that protriptyline was free from sedative effects at this dose level, a finding consistent with its classification as a non-sedating, potentially activating TCA [2].

Side Effect Profile Psychomotor Performance Clinical Trial

Favorable Cardiovascular Safety Profile: Arrhythmogenicity in Conscious Rabbit Model

In a preclinical model assessing cardiotoxicity, conscious rabbits were pretreated with protriptyline and then challenged with intravenous doses of various TCAs. The study found a clear rank order of toxicity [1]. Notably, while amitriptyline (2.5 mg/kg) and doxepin (3.0 mg/kg) provoked severe cardiac arrhythmias as recorded by ECG, nortriptyline (2.5 mg/kg) caused less severe disturbances. Crucially, protriptyline (2.5 mg/kg) caused no arrhythmias under the same experimental conditions [1]. This suggests a lower pro-arrhythmic potential for protriptyline compared to other TCAs, a finding that aligns with its distinct pharmacological profile and supports its safer use in models or contexts where cardiovascular function is a concern [2].

Cardiotoxicity Safety Pharmacology Preclinical Study

Potent Muscarinic Acetylcholine Receptor Antagonism: A Defining Side Effect Liability

While protriptyline offers advantages in sedation and cardiovascular safety, it carries a significant liability for anticholinergic side effects, a consequence of its high affinity for muscarinic acetylcholine receptors. A comparative analysis of relative receptor-blocking effects across antidepressants rated protriptyline's anticholinergic (ACh) potency as '+++' (marked effect) [1]. In contrast, its close structural analog nortriptyline and the potent NRI desipramine were rated as having a '+'' (mild effect) [1]. This quantitative rank ordering highlights a key differentiator: the selection of protriptyline necessitates a trade-off, where its favorable activation and cardiovascular profile is offset by a higher likelihood of atropine-like side effects such as dry mouth and blurred vision [2].

Receptor Binding Anticholinergic Effects Adverse Drug Reaction

High-Value Application Scenarios for Protriptyline Based on Quantitative Evidence


Preclinical Depression Models Requiring Non-Sedating, Activating Profile

Given its demonstrated lack of sedative and psychomotor-impairing effects in human studies [1], protriptyline is ideally suited for behavioral assays in rodent models of depression where a sedative confound would invalidate results (e.g., forced swim test, tail suspension test, open field locomotion). Its activating nature, in contrast to sedating TCAs like amitriptyline, allows for a cleaner interpretation of antidepressant-like activity.

Investigations of Long-Acting Pharmacotherapy and Altered Dosing Regimens

The exceptionally long half-life of protriptyline (54–198 hours) [2] makes it a unique tool compound for pharmacokinetic/pharmacodynamic (PK/PD) modeling. Research protocols aiming to study the effects of a constant drug level with infrequent dosing, or conversely, the consequences of an extended drug washout period in crossover studies, would find protriptyline a more suitable candidate than shorter-acting TCAs like amitriptyline (31–46 hours).

Cardiovascular Safety Pharmacology Studies as a Lower-Risk In-Class Control

In preclinical safety pharmacology studies focused on drug-induced cardiotoxicity, the evidence that protriptyline causes no arrhythmias in a conscious animal model, unlike amitriptyline or doxepin [3], positions it as a valuable, lower-risk 'in-class' comparator. It can serve as a reference TCA to benchmark the arrhythmogenic potential of novel compounds without introducing the severe cardiac confounds associated with other members of its class.

Models of Narcolepsy and Disorders of Excessive Daytime Sleepiness

The combination of potent NET inhibition [4] with a non-sedating, wakefulness-promoting side-effect profile [1] provides a clear mechanistic rationale for its use in narcolepsy research. For studies investigating cataplexy or excessive daytime sleepiness, protriptyline offers a more targeted noradrenergic approach compared to more broadly acting stimulants or sedating TCAs, allowing for focused investigation of the norepinephrine system's role in arousal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Protriptyline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.